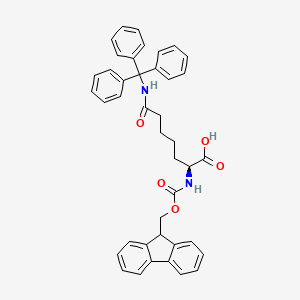

Fmoc-L-homohomoGln(Trt)-OH

Description

Evolution and Significance of Non-Canonical Amino Acids (NCAAs) in Peptide Science

Life's proteins are constructed from a fundamental set of 20 proteinogenic amino acids, dictated by the universal genetic code. However, scientists are not confined to this natural palette. chemimpex.com The field of peptide science has witnessed a significant evolution, with researchers increasingly turning to non-canonical amino acids (NCAAs) to build peptides with improved, drug-like characteristics. chemimpex.comsigmaaldrich.com These unique building blocks, which are not directly encoded by DNA, can be found in nature or synthesized in the laboratory, offering a vast expansion of chemical diversity for peptide design. google.com

The incorporation of NCAAs is a powerful strategy to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability. chemimpex.com By introducing modifications to the side chain or the peptide backbone, NCAAs can enforce specific secondary structures, enhance binding affinity to biological targets, and improve pharmacokinetic profiles. google.commedchemexpress.com This has made them invaluable tools in medicinal chemistry for developing novel therapeutic peptides. abbexa.com

Rationale for Incorporating Extended Side Chain Amino Acids in Peptide Design

A key strategy in NCAA-based peptide design is the modulation of side-chain length. Extending the carbon chain of an amino acid side chain, creating so-called "homo" analogs, can profoundly influence a peptide's three-dimensional structure and its interaction with a target protein. L-homoglutamine, for instance, features a side chain that is one methylene (B1212753) (-CH2-) group longer than its canonical counterpart, L-glutamine.

Research has shown that altering the side-chain length of glutamine can have significant effects on biological activity. Studies on phosphopeptides targeting the SH2 domain of STAT3 revealed that extending the glutamine side chain by a single carbon atom (to homoglutamine) resulted in a 10-fold reduction in binding activity. nih.gov This finding underscores that the precise positioning of the side-chain's terminal amide group is often critical for achieving high-affinity binding to a biological target. nih.gov This sensitivity to chain length provides a tool for medicinal chemists to fine-tune peptide-protein interactions, either to enhance affinity or to improve selectivity for a specific target. The introduction of such homologs can induce different conformational preferences in the peptide, potentially leading to improved stability or novel receptor binding characteristics. medchemexpress.com

Conceptual Positioning of Fmoc-L-homohomoGln(Trt)-OH as a Specialized Peptide Building Block

This compound is a highly specialized chemical reagent designed for use in modern peptide synthesis, specifically through the Fmoc solid-phase peptide synthesis (SPPS) methodology. Each component of its name signifies a specific function:

L-homohomoGln : This core structure is a homolog of L-glutamine, featuring an extended aliphatic side chain. The IUPAC name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid, confirms it is a six-carbon amino acid, indicating one additional methylene group compared to glutamine (which is based on a five-carbon chain). advancedchemtech.comsynthonix.com This extension serves to probe or modify the spatial and conformational properties of a peptide sequence.

Fmoc : The Fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amino group of the amino acid. In SPPS, the Fmoc group prevents the amino acid from reacting with itself during the coupling step. It is selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow the next amino acid in the sequence to be added. acs.org This method is favored for its mild reaction conditions. advancedchemtech.comacs.org

Trt : The Trityl group is a bulky, acid-labile protecting group attached to the side-chain amide nitrogen of the homoglutamine. Its primary role is to prevent undesirable side reactions during peptide synthesis, such as the dehydration of the amide side chain, particularly when using carbodiimide (B86325) coupling reagents. google.compeptide.comcymitquimica.com An additional benefit of the Trt group is that it significantly improves the solubility of the amino acid derivative in organic solvents like dimethylformamide (DMF), which is crucial for efficient synthesis. google.comadvancedchemtech.compeptide.com

Therefore, this compound is positioned as a ready-to-use building block for chemists seeking to introduce a glutamine analog with an extended side chain into a peptide sequence. It offers the conformational influence of the homoglutamine core combined with the robust and orthogonal protection scheme of Fmoc/Trt chemistry, enabling its seamless integration into complex peptide structures via SPPS.

Chemical Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid | advancedchemtech.comsynthonix.com |

| Synonym(s) | Fmoc-L-Hgn(Trt)-OH, Fmoc-L-Hgln(Trt)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-trityl-L-homoglutamine | nih.govadvancedchemtech.com |

| CAS Number | 1263046-43-0 | nih.govadvancedchemtech.commdpi.com |

| Molecular Formula | C40H36N2O5 | nih.govadvancedchemtech.com |

| Molecular Weight | 624.72 g/mol | nih.govadvancedchemtech.com |

| Appearance | White or off-white powder | abbexa.com |

| Storage Temperature | 2-8°C | advancedchemtech.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Fmoc-L-Hgn(Trt)-OH |

| L-Glutamine | Gln, Q |

| L-homoglutamine | Hgn |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Trityl | Trt |

| Piperidine | |

| Dimethylformamide | DMF |

| L-Asparagine | Asn, N |

| 2-amino-4-carbamoylbutanoic acid | Aba |

| (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-oxo-6-(tritylamino)hexanoic acid |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxo-7-(tritylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H38N2O5/c44-38(43-41(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)27-15-14-26-37(39(45)46)42-40(47)48-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37H,14-15,26-28H2,(H,42,47)(H,43,44)(H,45,46)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYVFWPNFRDSFC-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H38N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Homohomogln Trt Oh

Strategic Approaches to the Homohomoglutamine Core Synthesis

The central challenge lies in the stereoselective synthesis of the non-proteinogenic amino acid L-homohomoglutamine. This requires precise control over both chain length and stereochemistry.

Synthesizing the homohomoglutamine core, which features a seven-carbon backbone, necessitates a chain-extension strategy from a readily available chiral precursor, typically a derivative of L-glutamic acid. Several established homologation methods are applicable.

One prominent method is the Arndt-Eistert homologation , a reliable technique for extending a carboxylic acid by one methylene (B1212753) group. ambeed.comwikipedia.org This reaction involves the conversion of an N-protected glutamic acid derivative to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone intermediate. wikipedia.org A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the chain-extended carboxylic acid. organic-chemistry.org To achieve the homohomoglutamine structure, this two-carbon extension would require either an iterative Arndt-Eistert approach or starting from a precursor that already contains an additional carbon atom.

Alternative strategies involve multi-step sequences starting from a protected L-glutamic acid derivative. For instance, the γ-carboxylic acid can be reduced to an alcohol, converted to a leaving group (e.g., tosylate or iodide), and then subjected to a cyanide displacement. Hydrolysis of the resulting nitrile would yield the desired chain-extended carboxylic acid. Another approach involves the Wittig reaction on an aldehyde derived from a protected glutamic acid semialdehyde, followed by reduction of the resulting α,β-unsaturated ester and subsequent functional group manipulations.

Maintaining the L-configuration at the α-carbon is paramount. The most effective strategy is to begin with a chiral pool precursor, such as L-glutamic acid, where the stereocenter is already established. nih.gov Subsequent reactions, like the Arndt-Eistert homologation, are known to proceed with retention of configuration at the α-carbon, thus preserving the desired stereochemistry. wikipedia.org

Enzymatic synthesis represents another powerful approach for ensuring stereoselectivity. Biocatalytic methods can offer high regio- and stereoselectivity under mild conditions. rsc.org For instance, specific enzymes could be employed to resolve a racemic mixture or to catalyze a key stereoselective step in the synthetic pathway. researchgate.netacs.org Throughout the synthesis, care must be taken to avoid harsh basic or acidic conditions that could induce racemization. nih.gov

Nα-Fmoc Protecting Group Installation Techniques

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its stability to acid and lability to mild bases, typically piperidine (B6355638). chempep.comaltabioscience.com This orthogonality is crucial for complex peptide assembly. lgcstandards.com

The installation of the Fmoc group onto the α-amino group of the synthesized L-homohomoglutamine is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic aqueous conditions. chempep.com Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chempep.comorganic-chemistry.org The reaction is generally performed in a solvent mixture, such as aqueous dioxane or acetonitrile (B52724), in the presence of a mild base like sodium carbonate or triethylamine (B128534) to neutralize the acid byproduct. Careful control of pH and temperature is necessary to prevent side reactions and ensure high yields.

Nδ-Trityl Side-Chain Protection Strategies

For glutamine and its analogues, protection of the side-chain amide is essential in Fmoc-based SPPS to prevent undesirable side reactions, such as dehydration to a nitrile or cyclization, during the activation steps. peptide.com The trityl (Trt) group is the preferred choice for this purpose as it offers sufficient steric hindrance and is labile to the final trifluoroacetic acid (TFA) cleavage step used to deprotect the finished peptide from the resin. peptide.comgoogle.com An additional benefit of Trt protection is the significant improvement in the solubility of the resulting Fmoc-amino acid derivative in organic solvents commonly used in synthesis, such as dimethylformamide (DMF). peptide.com

The tritylation of the homohomoglutamine side-chain amide is accomplished by reacting the Nα-Fmoc protected amino acid with trityl chloride (Trt-Cl) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable aprotic solvent like dichloromethane (B109758) (DCM). The bulky nature of the trityl group selectively directs the reaction to the less sterically hindered side-chain amide over other potentially reactive sites.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final Fmoc-L-homohomoGln(Trt)-OH product. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive assessment.

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H and ¹³C NMR | Structural Confirmation | Provides detailed information on the chemical environment of each proton and carbon atom, confirming the successful installation of Fmoc and Trt groups and the integrity of the homohomoglutamine backbone. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the correct molecular weight of the compound, verifying the successful completion of the synthetic steps. Electrospray ionization (ESI) is commonly used. nih.gov |

| Reverse-Phase HPLC | Purity Assessment | Quantifies the chemical purity of the compound by separating it from any starting materials, reagents, or side products. Purity levels are typically expected to be >99%. nih.gov |

| Chiral HPLC | Enantiomeric Purity | Determines the enantiomeric excess by separating the L-isomer from any contaminating D-isomer. This is critical to ensure the stereochemical integrity required for biological applications. sigmaaldrich.comnih.govcat-online.comsigmaaldrich.com |

| Optical Rotation | Stereochemical Confirmation | Measures the rotation of plane-polarized light by a solution of the compound. The specific rotation value is a characteristic physical property that helps confirm the overall chirality (L-configuration). |

These analytical methods collectively ensure that the synthesized building block meets the high standards of purity and structural integrity required for its successful application in peptide synthesis. merckmillipore.comsigmaaldrich.com

Integration of Fmoc L Homohomogln Trt Oh in Modern Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-L-homohomoGln(Trt)-OH

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating amino acids like this compound. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. This allows for the easy removal of excess reagents and by-products through simple filtration and washing steps.

Optimization of Coupling Reactions for Extended Side Chain Amino Acids

The steric bulk of the trityl protecting group and the extended side chain of homohomoglutamine can significantly hinder the rate of amide bond formation. Consequently, standard coupling reagents may prove inefficient, leading to incomplete reactions and the formation of deletion sequences. To overcome this, more potent activation methods are required.

Uronium/aminium salt-based reagents are highly effective for coupling sterically hindered amino acids. Reagents such as HATU, HCTU, and COMU have demonstrated superior performance compared to older methods like those using dicyclohexylcarbodiimide (B1669883) (DCC) or even HBTU. These reagents rapidly form highly reactive acyl-Oxyma/HOAt esters, which facilitates efficient coupling. The use of microwave energy can further enhance the efficiency of these difficult couplings, driving reactions to completion in shorter times.

| Coupling Reagent | Full Name | Activation Mechanism | Key Advantages for Hindered Residues |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive HOAt ester. | High coupling efficiency, reduces racemization. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a 6-Cl-HOBt ester. | Very fast reaction rates, cost-effective alternative to HATU. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Forms an Oxyma ester; safer alternative to benzotriazole-based reagents. | High efficiency comparable to HATU, improved safety profile, and better solubility. |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime | Carbodiimide (B86325) activation with an oxime additive. | Lowers racemization risk, especially for sensitive residues like Cys(Trt), by avoiding a pre-activation step with a tertiary base. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based activation. | Successfully used for preparing peptides containing highly hindered amino acids. |

Considerations for Resin Matrix Selection and Compatibility during Incorporation

The choice of solid support is critical for a successful synthesis, influencing reaction kinetics, loading capacity, and final peptide purity. For bulky amino acids like this compound, several factors must be considered.

Resin Core: Polystyrene (PS) is the most common resin backbone, but for long or difficult sequences, polyethylene (B3416737) glycol (PEG)-grafted resins (PEG-PS) can be advantageous. PEG-PS resins swell well in polar solvents like DMF and provide a more "solution-like" environment, which can help prevent peptide aggregation.

Loading Capacity: A resin with a low loading capacity (e.g., 0.1 to 0.4 mmol/g) is often preferred for synthesizing long peptides or those containing difficult residues. Lower loading minimizes intermolecular chain aggregation, which can otherwise lead to incomplete reactions.

Linker Type: The linker connects the peptide to the resin and determines the C-terminal functionality (acid or amide) and the conditions required for final cleavage.

Wang Resin: Used to produce C-terminal acids. Cleavage requires concentrated trifluoroacetic acid (TFA).

Rink Amide Resin: The most common choice for generating C-terminal peptide amides. It also requires concentrated TFA for cleavage.

2-Chlorotrityl Chloride (2-CTC) Resin: Highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid). This enables the synthesis of fully protected peptide fragments that can be used in subsequent solution-phase ligations.

| Resin Type | C-Terminal Product | Cleavage Condition | Suitability for this compound |

| Wang Resin | Carboxylic Acid | High TFA (e.g., 95%) | Standard choice for peptide acids; low-loading version is recommended. |

| Rink Amide Resin | Amide | High TFA (e.g., 95%) | Standard choice for peptide amides. |

| 2-Chlorotrityl Resin | Carboxylic Acid (or Protected Peptide) | Mild Acid (e.g., 1% TFA, AcOH) | Ideal for producing fully protected fragments; the bulky linker minimizes racemization of the first amino acid during loading. |

| PEG-PS Resins | Varies by Linker | Varies by Linker | Improved swelling properties can mitigate aggregation and improve coupling efficiency for difficult sequences. |

Methodological Challenges and Troubleshooting in SPPS with Homohomoglutamine

The incorporation of non-canonical and sterically demanding amino acids can lead to several predictable challenges during SPPS.

Incomplete Coupling: This is the most common issue, arising from steric hindrance. It results in deletion sequences that can be difficult to separate from the target peptide.

Racemization: While less common for glutamine derivatives compared to residues like histidine, racemization can occur during the activation step, particularly with prolonged pre-activation times or the use of certain bases.

Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites and preventing further elongation. This is exacerbated by bulky residues and is a primary reason for choosing low-loading or PEG-based resins.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance from the Trt group and extended side chain. Insufficiently potent coupling reagent. Peptide aggregation on the resin. | Use a more powerful coupling reagent (e.g., HATU, COMU). Perform a double coupling. Increase reaction temperature or use microwave assistance. Switch to a low-loading or PEG-based resin. |

| Racemization | Prolonged pre-activation of the amino acid. Use of strong, non-hindered bases. | Minimize pre-activation time; use in-situ activation methods. Use a hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. |

| Aggregation | High resin loading. Hydrophobic nature of the growing peptide chain and protecting groups. | Use a low-loading resin (0.1-0.4 mmol/g). Incorporate a PEG-based resin. Use a "difficult sequence" protocol, which may involve stronger solvents or higher temperatures. |

| Premature Deprotection | Contamination of DMF with amines. | Use high-purity, amine-free DMF for all steps. |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable, albeit less common, strategy. In this approach, protected amino acids are coupled sequentially in an organic solvent. After each step, the product must be isolated and purified before the next amino acid can be added.

For a building block like this compound, solution-phase synthesis would involve protecting the C-terminal carboxyl group (e.g., as a methyl or benzyl (B1604629) ester), coupling it with the next N-terminally protected amino acid using a coupling reagent, and then purifying the resulting dipeptide. The major drawback of this method is the time-consuming and often difficult purification required after each coupling step, making it impractical for peptides longer than a few residues. However, it is a valuable technique for the large-scale synthesis of short peptides or for creating protected peptide fragments that can be joined together (fragment condensation).

Protecting Group Removal and Peptide Cleavage Methodologies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The trityl (Trt) group on the homohomoglutamine side chain is acid-labile and is designed to be removed during this final step.

The process is typically carried out using a high concentration of trifluoroacetic acid (TFA). During this acidic treatment, the Trt group is cleaved, generating a stable trityl carbocation. This and other reactive cationic species generated from other protecting groups or the resin linker can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic compounds that trap the reactive cations. A common and effective scavenger for the trityl cation is triisopropylsilane (B1312306) (TIS). The choice of cleavage cocktail depends on the amino acid composition of the peptide.

| Reagent Cocktail | Composition (v/v) | Primary Application |

| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | A general-purpose, non-odorous cocktail suitable for most peptides that do not contain Cys, Met, or Trp. |

| Reagent B | TFA / Phenol / H₂O / TIS (88% / 5% / 5% / 2%) | An "odorless" cocktail effective for scavenging trityl groups. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%) | A robust, universal cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |

| TFA / EDT / TIS / H₂O | 94% / 2.5% / 1% / 2.5% | Specifically for peptides containing Arg(Pbf/Pmc) and Trp(Boc). |

Upon cleavage, the resin turns a deep yellow color due to the formation of the trityl cation chromophore. The peptide is then typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.

Selective Deprotection of the Nα-Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. Its key feature is its stability to acids (used in the final cleavage) but its lability to bases. This orthogonality is the foundation of Fmoc-based SPPS.

The Fmoc group is removed at each step of the synthesis by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. The deprotection occurs via a β-elimination mechanism. The base removes the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene and the release of the free amine and carbon dioxide. The piperidine also serves to trap the reactive dibenzofulvene intermediate.

For sequences where Fmoc removal is slow or incomplete, alternative, stronger non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at a low concentration (e.g., 2%) in the piperidine/DMF solution. Other less nucleophilic bases like 4-methylpiperidine (B120128) (4MP) are also used as alternatives to piperidine.

Acid-Labile Cleavage of the Nδ-Trityl Protecting Group

The successful synthesis of a peptide incorporating the this compound residue culminates in the critical step of cleaving the protecting groups and releasing the final peptide from the solid-phase support. The Nδ-trityl (Trt) group, which safeguards the side-chain amide of the homohomoglutamine residue, is specifically designed for its acid lability. Its removal is typically performed concurrently with the cleavage of the peptide from the resin and the deprotection of other acid-sensitive side-chain protecting groups.

The cleavage process is initiated by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of one of the phenyl rings of the bulky trityl group, which destabilizes the C-N bond connecting it to the amide nitrogen. This leads to the formation of a stable trityl carbocation and the release of the unprotected side-chain amide. The deep yellow or orange color often observed during the cleavage reaction is indicative of the formation of this stable trityl carbocation chromophore. thermofisher.com

A variety of cleavage "cocktails" have been developed to facilitate this process, which consist of TFA mixed with one or more scavengers. These scavengers are crucial for quenching the highly reactive carbocations (such as the trityl cation) generated during deprotection. Without effective scavenging, these electrophilic species can reattach to sensitive residues within the peptide sequence, such as tryptophan or tyrosine, or cause other unwanted side reactions. thermofisher.compeptide.com The choice of cocktail depends on the amino acid composition of the peptide.

Commonly used cleavage cocktails and their components are detailed below:

| Reagent Cocktail | Composition (v/v/w) | Scavengers & Purpose | Typical Cleavage Time |

| Standard TFA | 95% TFA, 5% Water | Water : Acts as a scavenger for t-butyl cations. | 2-3 hours |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT : A robust mixture for scavenging trityl and other cations, particularly useful for peptides containing multiple arginine, cysteine, or tryptophan residues. | 2-4 hours |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole : Effective for peptides with sensitive residues like Arg(Pmc/Pbf), Cys(Trt), and Trp(Boc). | 2-4 hours |

| Mild Cleavage (for 2-Cl-Trt resin) | 1-2% TFA in Dichloromethane (B109758) (DCM) | Triethylsilane (TES) : Reduces the trityl cation. Used for releasing protected peptide fragments from hyper-acid-sensitive resins. | 1-2 hours |

EDT: 1,2-ethanedithiol

The progress of the cleavage and deprotection can be monitored by taking small aliquots of the peptide at different time points and analyzing them via High-Performance Liquid Chromatography (HPLC) to ensure complete removal of the Trt and other protecting groups. peptide.com For residues like N-terminal Gln(Trt) or Asn(Trt), extended cleavage times may be necessary for complete deprotection. thermofisher.com

Post-Synthetic Peptide Processing and Purification Techniques

Following the complete cleavage of the peptide from the resin and the removal of all protecting groups, the resulting crude peptide mixture requires further processing and purification to isolate the target molecule. This mixture contains not only the desired full-length peptide but also a variety of impurities, including truncated or deletion sequences, incompletely deprotected peptides, and by-products formed from the reaction of scavengers with cleaved protecting groups. bachem.com

The initial step in processing is the precipitation and isolation of the crude peptide from the cleavage cocktail. This is typically achieved by adding a cold ether, such as diethyl ether or methyl tert-butyl ether, to the TFA mixture. peptide.com This causes the desired peptide to precipitate, while many of the organic impurities and scavenger by-products remain dissolved. The precipitate is then collected by centrifugation, washed multiple times with cold ether to remove residual TFA and scavengers, and finally dried under vacuum.

Once a solid crude product is obtained, it must be purified. The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity.

The general workflow for RP-HPLC purification involves:

Dissolution : The crude peptide is dissolved in an aqueous solvent, often containing a small amount of the mobile phase A.

Injection : The dissolved sample is injected onto a stationary phase column, typically packed with silica (B1680970) that has been surface-modified with C18 alkyl chains. bachem.com

Elution : A gradient of an organic solvent (mobile phase B, commonly acetonitrile) containing 0.1% TFA is used to elute the components. bachem.com Less hydrophobic impurities wash out first in the highly aqueous mobile phase, while the more hydrophobic target peptide and other impurities are retained longer. As the concentration of acetonitrile (B52724) increases, the components are eluted in order of increasing hydrophobicity.

Detection & Fraction Collection : The eluting components are monitored by a UV detector, typically at wavelengths of 210-220 nm, where the peptide backbone absorbs light. bachem.com Fractions are collected as the peaks corresponding to different components emerge from the column.

Analysis and Pooling : The collected fractions are analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. These pure fractions are then pooled together.

Lyophilization : The final step is the removal of the solvents (water and acetonitrile) from the pooled fractions by lyophilization (freeze-drying), which yields the purified peptide as a stable, fluffy white powder. bachem.com

While RP-HPLC is the predominant technique, other methods can be employed, especially for specific applications or scales.

| Purification Technique | Principle | Typical Application |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. bachem.com | Gold standard for high-resolution purification of research- and clinical-grade peptides. americanpeptidesociety.org |

| Reversed-Phase Flash Chromatography | A lower-pressure, lower-resolution version of HPLC using less expensive columns and equipment. americanpeptidesociety.orgyoutube.com | Pre-purification of very crude samples to reduce the load on a subsequent preparative HPLC step; purification of research-grade peptides. youtube.com |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge, utilizing interactions between charged peptide residues and an oppositely charged stationary phase. | Purification of peptides where separation by hydrophobicity is difficult; often used as an orthogonal method to RP-HPLC. |

| Countercurrent Distribution (CCD) | Separation based on differential partitioning of solutes between two immiscible liquid phases. | Suitable for large-scale purification, particularly for peptides synthesized via solution-phase methods. bachem.com |

The successful application of these processing and purification strategies is essential to obtain a final product of this compound-containing peptide with the high purity required for subsequent research and applications.

Advanced Peptide Engineering and Design Utilizing Fmoc L Homohomogln Trt Oh

Computational Modeling and Simulation of Peptides Containing Extended Glutamine Analogues

Molecular Dynamics and Docking Simulation Methodologies

There is no specific information available in the scientific literature regarding the use of Fmoc-L-homohomoGln(Trt)-OH in molecular dynamics or docking simulations. Research articles detailing the parameterization of this non-canonical amino acid for force fields commonly used in MD simulations (such as CHARMM, AMBER, or GROMOS) are not present in public databases. Similarly, studies showcasing the use of peptides containing this residue in docking simulations to investigate interactions with biological targets have not been found. Therefore, a detailed discussion of simulation methodologies, including system setup, simulation parameters, and analysis of results for peptides incorporating this compound, cannot be provided.

Emerging Research Frontiers and Methodological Innovations in Homohomoglutamine Peptide Chemistry

Chemoenzymatic Approaches for Site-Specific Incorporation of Homohomoglutamine Analogues

The precise, site-specific incorporation of non-natural amino acids like L-homohomoglutamine into peptides is a significant challenge in synthetic chemistry. Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high stereoselectivity and specificity of enzymatic catalysis. nih.govqyaobio.com This approach circumvents the need for extensive side-chain protection and minimizes racemization, which can be a considerable issue with traditional chemical coupling agents. nih.gov Enzymatic reactions typically occur under mild, aqueous conditions, preserving the integrity of complex and sensitive peptide structures. nih.goviris-biotech.de

Several classes of enzymes are being explored for their potential to incorporate homohomoglutamine and its analogues. These include proteases, ligases like sortases, and transglutaminases, each with distinct mechanisms and substrate requirements.

Proteases in Reverse: Proteases such as subtilisin, papain, and α-chymotrypsin, which normally catalyze the hydrolysis of peptide bonds, can be employed in reverse to form them under specific, kinetically controlled conditions. nih.govacs.org This is often achieved in organic solvents or frozen aqueous media to shift the thermodynamic equilibrium towards synthesis. nih.gov Subtilisin, for instance, has a broad substrate specificity, favoring amino acids with aromatic or long aliphatic side chains at the P1 position, suggesting its potential utility for accommodating the extended side chain of homohomoglutamine. acs.org Papain, a cysteine protease, also exhibits broad specificity and has been successfully used to incorporate unnatural amino acids and even nylon monomers into peptide chains. mdpi.comrsc.org The key challenge lies in optimizing reaction conditions and enzyme engineering to enhance the recognition and catalytic efficiency for homohomoglutamine derivatives.

Sortase-Mediated Ligation (SML): Sortases are bacterial transpeptidases that recognize a specific C-terminal sorting motif (e.g., LPXTG in Staphylococcus aureus Sortase A) and catalyze its ligation to an N-terminal glycine (B1666218) nucleophile. nih.govbpsbioscience.commdpi.com This highly specific mechanism is ideal for ligating chemically synthesized peptide fragments, one of which could contain Fmoc-L-homohomoGln(Trt)-OH. The versatility of SML has been demonstrated in linking proteins to various molecules, including other proteins, lipids, and DNA. mdpi.com While sortase A naturally recognizes canonical amino acids at the 'X' position of its motif, its promiscuity has been exploited to incorporate unnatural amino acids. nih.gov For homohomoglutamine incorporation, a peptide fragment containing the analogue would be synthesized chemically and then enzymatically ligated to another peptide or protein bearing the appropriate recognition sequence.

Transglutaminases for Glutamine Analogs: Microbial transglutaminases (MTGs) catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. nih.gov Given their inherent specificity for glutamine, MTGs represent a highly promising tool for the site-specific incorporation of homohomoglutamine, which is a structural analogue. By engineering proteins or peptide substrates to contain a unique lysine residue, a homohomoglutamine-containing molecule can be specifically attached. Recent engineering of MTGs has improved their specificity, enabling the modification of native antibodies at specific glutamine residues without requiring sequence manipulation. researchgate.net This opens the door to conjugating peptides containing homohomoglutamine to larger biomolecules with high precision.

The table below summarizes the key features of these enzymatic approaches for incorporating homohomoglutamine analogues.

| Enzyme Class | Example(s) | Mechanism | Advantages | Challenges for Homohomoglutamine Incorporation |

| Proteases | Subtilisin, Papain, α-Chymotrypsin | Reverse Proteolysis (Peptide bond formation) | Broad substrate specificity; No complex recognition motif needed. nih.govacs.org | Requires non-aqueous or specialized conditions; Potential for competing hydrolysis; Enzyme specificity may need to be engineered. |

| Ligases | Sortase A | Transpeptidation (Ligation of recognition motif) | High site-specificity; Mild reaction conditions. iris-biotech.debpsbioscience.com | Requires specific N- and C-terminal recognition sequences (Glycine and LPXTG); Steric hindrance from the bulky Trt group. |

| Transaminases | Microbial Transglutaminase (MTG) | Isopeptide bond formation (Gln-Lys crosslinking) | High specificity for Gln residues; Can modify native proteins. nih.govresearchgate.net | Requires a lysine residue as the amine donor; Enzyme's active site must accommodate the longer side chain of homohomoglutamine. |

Automation and High-Throughput Synthesis Methodologies for this compound Containing Peptides

The integration of non-canonical amino acids such as this compound into peptides for screening and development purposes demands efficient and reliable synthesis methods. Automated solid-phase peptide synthesis (SPPS) and high-throughput platforms are essential for accelerating this process, enabling the rapid production of peptide libraries for structure-activity relationship (SAR) studies.

Automated SPPS: Modern automated peptide synthesizers have revolutionized peptide chemistry. These systems automate the repetitive cycles of deprotection, washing, coupling, and capping, ensuring high reproducibility and minimizing human error. The incorporation of this compound into an automated protocol requires careful optimization of coupling parameters. Due to the steric bulk of the Trt protecting group and the potentially lower reactivity of this non-standard amino acid, extended coupling times or the use of more potent coupling reagents may be necessary.

Common coupling reagents used in automated synthesizers include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)

HATU is often preferred for sterically hindered couplings due to its high reactivity and lower propensity for racemization. Double coupling protocols, where the coupling step is repeated, are also a standard strategy implemented in automated systems to ensure complete incorporation of challenging residues like this compound.

High-Throughput Synthesis: For generating large libraries of peptides where the homohomoglutamine residue is systematically replaced or its position is varied, high-throughput synthesis platforms are employed. These often involve parallel synthesis in multi-well plates (e.g., 96-well format) using robotic liquid handling systems. This approach allows for the simultaneous synthesis of hundreds of unique peptide sequences.

Key considerations for high-throughput synthesis of homohomoglutamine-containing peptides include:

Resin Handling: Efficient and consistent distribution of the solid-phase resin into the reaction wells.

Reagent Delivery: Precise and accurate dispensing of amino acid solutions, coupling reagents, and solvents.

Washing and Filtration: Thorough washing steps are critical to remove excess reagents and byproducts, which is a challenge in multi-well formats.

Cleavage and Collection: Parallel cleavage from the resin and collection of the crude peptide products for subsequent purification and analysis.

The table below outlines a comparison of synthesis methodologies for peptides containing this compound.

| Methodology | Throughput | Scale | Key Equipment | Advantages | Challenges |

| Manual SPPS | Low | mg to g | Glass reaction vessel, shaker | High flexibility for optimization and troubleshooting. | Labor-intensive; Low throughput; Prone to human error. |

| Automated SPPS | Medium (Sequential) | mg to g | Automated Peptide Synthesizer | High reproducibility; Unattended operation; Optimized protocols. | Sequential nature limits throughput; Higher initial cost. |

| Parallel Synthesis | High | µmol to mmol | Robotic liquid handler, multi-well filter plates | Enables rapid library generation for SAR studies. | Optimization is more complex; Cross-contamination risk; Requires specialized equipment. |

Advanced Spectroscopic and Structural Analysis Techniques for Peptides Modified with Homohomoglutamine

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for verifying the successful synthesis and purity of homohomoglutamine-containing peptides.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are routinely used to confirm the correct molecular weight of the final peptide, confirming the incorporation of the heavier homohomoglutamine residue.

Tandem Mass Spectrometry (MS/MS) is used for peptide sequencing. By inducing fragmentation of the peptide backbone, MS/MS analysis can confirm the exact position of the homohomoglutamine residue within the sequence. The fragmentation pattern can also provide insights into the peptide's structure, although distinguishing between isomers like glutamine and isoglutamine (B555469) can be challenging without specific derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.

Two-dimensional (2D) NMR experiments , such as COSY (Correlation Spectroscopy) , TOCSY (Total Correlation Spectroscopy) , and NOESY (Nuclear Overhauser Effect Spectroscopy) , are used to assign all proton resonances and to detect spatial proximities between protons.

NOESY data is particularly critical, as it provides distance constraints between protons that are close in space (< 5 Å), which are used to calculate the peptide's 3D structure. The unique chemical shifts and coupling patterns of the homohomoglutamine side-chain protons can be identified, and their NOE cross-peaks can reveal specific interactions with other parts of the peptide, defining its local conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and effective method for assessing the secondary structure content of peptides. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure. By comparing the CD spectrum of a peptide containing homohomoglutamine with its native counterpart, one can quickly determine if the modification has induced significant changes, such as an increase or decrease in α-helicity or β-sheet content.

The following table summarizes the application of these techniques for analyzing peptides modified with homohomoglutamine.

| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |

| Mass Spectrometry (MS/MS) | Molecular weight confirmation; Amino acid sequence verification; Positional information of modification. | Small amount (pmol to nmol); High purity desirable. | High sensitivity and accuracy; Fast analysis. | Provides no 3D structural information; Isomer differentiation can be difficult. |

| NMR Spectroscopy (2D) | High-resolution 3D structure in solution; Conformational dynamics; Specific side-chain interactions. | Larger amount (µmol to mmol); High purity; Soluble sample. | Provides detailed atomic-level structural information. | Time-consuming; Requires complex data analysis; Limited by peptide size. |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil); Conformational changes upon binding or folding. | Moderate amount (nmol); Soluble, buffered sample. | Rapid; Requires small sample amount; Good for comparative studies. | Low-resolution structural information; Does not provide positional data. |

Q & A

Q. Basic

- Fmoc : Protects the α-amino group, offering orthogonal deprotection under mild basic conditions (piperidine). Unlike Boc, it avoids harsh acidic steps, preserving acid-labile Trt .

- Trt : Shields the side-chain amine, preventing undesired interactions during coupling. Trt is stable under Fmoc deprotection but cleaved with 95% TFA + scavengers (e.g., TIS) in final steps .

What experimental strategies suppress racemization during this compound coupling?

Advanced

Racemization is a major concern for homologated residues. Mitigation approaches include:

- Low-Temperature Activation : Pre-activate at 0–4°C using DIC/HOAt to reduce base-induced epimerization .

- Optimized Bases : Replace DIEA with collidine, which lowers racemization risk by reducing local pH .

- Design of Experiments (DOE) : Taguchi DOE models identify critical parameters (e.g., activation time, solvent polarity) to balance coupling efficiency and enantiomeric purity .

How can orthogonal protection strategies be applied to homohomoGln in complex peptide sequences?

Advanced

For multi-functional peptides:

- Orthogonal Groups : Pair Trt with Alloc (allyloxycarbonyl) for selective deprotection using Pd(0) catalysts, enabling sequential side-chain modifications .

- Hybrid Protection : Use this compound with photolabile groups (e.g., NVOC) for light-controlled synthesis in sensitive sequences .

What analytical methods validate the purity and stereochemistry of this compound?

Q. Basic

- HPLC : Reverse-phase HPLC (C18 column) with UV detection at 265 nm (Fmoc absorbance). Purity ≥98% is typical for SPPS-grade reagents .

- NMR : ¹H-NMR confirms Trt protection (7.2–7.5 ppm aromatic signals) and absence of epimerization (split α-proton peaks indicate racemization) .

- Optical Rotation : Measure [α]D (e.g., -14.0° ±1.5° in DMF) to verify enantiomeric integrity .

How do solvent polarity and temperature affect coupling efficiency for homologated residues like homohomoGln?

Q. Advanced

- Solvent Optimization : Use DCM:DMF (1:1) to enhance solubility of bulky Trt-protected residues. Polar aprotic solvents improve reagent diffusion into resin pores .

- Temperature Control : Couple at 25–30°C; excessive heat (>40°C) accelerates racemization, while low temperatures (<15°C) reduce reaction rates .

What are the challenges in Trt deprotection for this compound, and how are they addressed?

Q. Basic

- Acid Sensitivity : Trt cleavage requires 95% TFA with scavengers (TIS, H2O) to prevent carbocation-induced side reactions.

- Side-Chain Stability : HomohomoGln’s extended chain may increase steric hindrance, necessitating extended deprotection times (2–3 hours) .

Can alternative activation reagents improve yield in challenging couplings?

Q. Advanced

- Uronium Reagents : HBTU/HOAt offers faster activation than carbodiimides but may increase racemization risk. Pre-activation with PyBOP improves efficiency for sterically hindered residues .

- In-Situ Activation : Avoid pre-activation to reduce epimerization, as shown in DOE studies for His(Trt) .

Contradictions & Notes

- Pre-Activation vs. In-Situ Activation : highlights that pre-activating Fmoc-His(Trt)-OH increases racemization, conflicting with standard protocols for other residues. Researchers should validate methods via DOE for homohomoGln .

- Trt Stability : While Trt is generally acid-labile, notes prolonged TFA exposure may degrade homologated side chains, requiring scavenger optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.